Ethyl cinnamate-d7
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Overview
Description
Ethyl cinnamate-d7, also known as deuterated ethyl cinnamate, is a deuterium-labeled compound. It is an ester of cinnamic acid and ethanol, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies and as a reference standard in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cinnamate-d7 can be synthesized through the esterification of deuterated cinnamic acid with deuterated ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl cinnamate-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it to ethyl hydrocinnamate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products
Oxidation: Cinnamic acid derivatives.
Reduction: Ethyl hydrocinnamate.
Substitution: Various substituted cinnamate esters.
Scientific Research Applications
Ethyl cinnamate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of biobased plastics and other functional materials .
Mechanism of Action
The mechanism of action of ethyl cinnamate-d7 involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to interact with ergosterol in fungal cell membranes, disrupting cell growth and proliferation. Molecular docking studies suggest that it targets enzymes such as caHOS2 and caRPD3 in fungi .
Comparison with Similar Compounds
Ethyl cinnamate-d7 can be compared with other similar compounds such as:
Ethyl cinnamate: The non-deuterated version, which has similar chemical properties but lacks the deuterium labeling.
Methyl cinnamate: An ester of cinnamic acid and methanol, which has different physical properties and reactivity.
Butyl cinnamate: An ester with a longer alkyl chain, which affects its solubility and biological activity
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and as a reference standard in analytical applications .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,5D,6D,7D,8D,9D |
InChI Key |
KBEBGUQPQBELIU-TULXXKHWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)OCC)/[2H])[2H])[2H] |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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